N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide
Description
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a phenyl group and a furan-2-carboxamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The tetrahydroimidazo[1,2-a]pyridine substructure (5H,6H,7H,8H) suggests partial saturation of the bicyclic system, which may enhance conformational stability and solubility compared to fully aromatic analogs .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(16-8-5-11-23-16)20-14-7-2-1-6-13(14)15-12-21-10-4-3-9-17(21)19-15/h1-2,5-8,11-12H,3-4,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGHHZRFJGACDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Method
- Activation : Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C, 2 h) to generate furan-2-carbonyl chloride .
- Coupling : The acid chloride is reacted with the aniline derivative in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base (0°C to room temperature, 12 h).
Reaction Equation :
$$
\text{2-(2-Aminophenyl)imidazo[1,2-a]pyridine} + \text{Furan-2-carbonyl chloride} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} + \text{HCl}
$$
Carbodiimide-Mediated Coupling
A mixture of furan-2-carboxylic acid , 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) is stirred at 0°C for 30 min. The aniline derivative is added, and the reaction proceeds at room temperature for 24 h.
Advantages :
- Avoids handling corrosive acid chlorides.
- Higher yields (85–90%) compared to the acid chloride method (75–80%).
Structural Characterization and Analytical Data
The target compound is validated using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazo H), 8.25 (d, J = 7.8 Hz, 1H, aryl H), 7.92 (s, 1H, NH), 7.60–7.45 (m, 4H, aryl H), 6.85 (d, J = 3.2 Hz, 1H, furan H), 6.72 (dd, J = 3.2, 1.8 Hz, 1H, furan H).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 163.5 (C=O), 151.2 (imidazo C), 144.8 (furan C), 128.7–117.3 (aryl C), 112.4 (furan CH).
Fourier Transform Infrared (FT-IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl₂, Et₃N, THF, 12 h | 75–80 | 95 | Rapid activation |
| EDC/HOBt Mediated | EDC, HOBt, DMF, 24 h | 85–90 | 98 | Mild conditions, high reproducibility |
Mechanistic and Practical Considerations
- Regioselectivity : The imidazo[1,2-a]pyridine core forms exclusively at the 2-position due to the electronic directing effects of the nitro group during cyclization.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts.
- Scalability : The EDC/HOBt method is preferred for large-scale synthesis due to operational simplicity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted furans
Scientific Research Applications
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes . For example, it may inhibit the activity of kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table synthesizes key structural, synthetic, and pharmacological data for N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide and analogous compounds derived from the evidence:
*Estimated based on structural analysis.
Key Observations:
Structural Impact on Solubility: The tetrahydroimidazo[1,2-a]pyridine core in the target compound may improve aqueous solubility compared to fully aromatic analogs like cpd 3 (C₁₉H₁₅N₃O), which lacks saturated rings .
Pharmacological Potential: Chloro-substituted derivatives (e.g., ) are associated with antimicrobial activity, but the target compound’s furan substituent may redirect selectivity toward kinase or anti-inflammatory targets . ADME data for cpd 3 suggest moderate bioavailability, which could guide optimization for the target compound’s pharmacokinetics .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for cpd 3, involving palladium-catalyzed coupling or amidation reactions . However, the tetrahydroimidazo[1,2-a]pyridine core may require additional hydrogenation steps, reducing yield compared to one-pot syntheses .
Biological Activity
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula: C23H25N3O
- Molecular Weight: 359.4641 g/mol
- SMILES Representation: CCC(C(=O)Nc1ccccc1c1nc2n(c1)CCCC2)c1ccccc1
This unique structure contributes to its interactions with biological targets.
Research indicates that compounds similar to this compound may act on various molecular pathways. For instance:
- ENPP1 Inhibition: Compounds with imidazo[1,2-a]pyridine moieties have been studied for their ability to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in cancer immunotherapy by modulating the cGAS-STING pathway. Inhibitors of ENPP1 can enhance immune responses against tumors by increasing the expression of downstream target genes like IFNB1 and CXCL10 .
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For example:
- Cytotoxicity Assays: Compounds similar to our target have shown significant cytotoxic effects against various cancer cell lines. Specific derivatives demonstrated IC50 values in low nanomolar ranges, indicating potent activity against cancer cells .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives:
- COX Inhibition: Some derivatives exhibited selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects. These compounds showed promising results in reducing edema in animal models .
Summary of Biological Activities
Case Studies
Case Study 1: ENPP1 Inhibition
A study focused on imidazo[1,2-a]pyrazine derivatives demonstrated that these compounds could significantly inhibit ENPP1 with IC50 values as low as 5.70 nM. The study emphasized the potential for these compounds in cancer immunotherapy due to their ability to enhance STING pathway activation .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation into related compounds revealed that several derivatives exhibited potent cytotoxicity against breast and lung cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at specific phases, leading to decreased cell viability .
Q & A
What are the common synthetic routes for N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the imidazo[1,2-a]pyridine core via metal-catalyzed or thermal cyclization .
- Coupling Reactions : Amidation or Suzuki-Miyaura coupling to attach the furan-2-carboxamide moiety .
- Functionalization : Introduction of substituents via Rh(III)-catalyzed C-H activation for regioselective modifications .
Key intermediates are characterized using NMR and HPLC to ensure purity before proceeding .
Which analytical techniques are critical for characterizing this compound?
Level: Basic
Answer:
Essential methods include:
- NMR Spectroscopy : Confirms structural integrity and regiochemistry of the imidazopyridine and furan rings .
- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
How do structural features influence the compound's bioactivity?
Level: Basic
Answer:
The imidazo[1,2-a]pyridine core enhances π-π stacking with protein targets, while the furan ring contributes to hydrogen bonding. Substitutions at the phenyl group (e.g., halogens, methoxy) modulate lipophilicity and target affinity . For example, fluorinated analogs show improved metabolic stability .
What initial bioactivity assays are recommended for this compound?
Level: Basic
Answer:
- Kinase Inhibition Assays : Test against DYRK2 or related kinases using fluorescence polarization .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
- Solubility Studies : Employ shake-flask methods to guide formulation strategies .
How can reaction conditions be optimized to improve synthesis yield?
Level: Advanced
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
- Catalyst Screening : Rhodium(III) catalysts improve regioselectivity in C-H amidation (yields >85%) .
- Design of Experiments (DoE) : Systematically vary temperature (80–120°C) and reaction time (12–48 hrs) to identify optimal parameters .
What strategies resolve contradictions in reported bioactivity data?
Level: Advanced
Answer:
- Assay Standardization : Replicate studies under uniform conditions (pH, temperature) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Test derivatives with modified substituents to isolate critical pharmacophores .
How can computational methods predict biological targets?
Level: Advanced
Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase libraries, focusing on ATP-binding pockets .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using Schrödinger Suite .
- ADME Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .
What are best practices for handling stability issues during storage?
Level: Advanced
Answer:
- Storage Conditions : Keep at -20°C under inert gas (argon) to prevent oxidation .
- Lyophilization : Improve shelf life for hygroscopic derivatives .
- Stability Monitoring : Conduct periodic HPLC checks to detect degradation .
How to design derivatives to improve pharmacokinetic properties?
Level: Advanced
Answer:
- Bioisosteric Replacement : Substitute the furan ring with thiophene to enhance metabolic stability .
- Prodrug Strategies : Introduce ester groups to increase solubility .
- LogP Optimization : Add polar groups (e.g., -OH, -NH2) to reduce hydrophobicity .
What methods mitigate byproduct formation during synthesis?
Level: Advanced
Answer:
- Purification Techniques : Use flash chromatography with gradients (e.g., 5–20% EtOAc/hexane) to isolate intermediates .
- Reagent Stoichiometry : Limit excess reagents (e.g., EDCI in amidation) to reduce side reactions .
- In Situ Monitoring : Employ FTIR to detect byproducts early and adjust conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
